Rilpivirine Hydrochloride

Description

Rilpivirine (brand names: Edurant and Edurant PED) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for use with other HIV medicines for the treatment of HIV in adults and children 2 years of age and older who weigh at least 31 lb (14 kg) who have never taken HIV medicines before and who meet certain requirements, as determined by a health care provider.

Rilpivirine (brand name: Edurant) is also FDA-approved for use with oral cabotegravir (brand name: Vocabria) for the short-term treatment of HIV in adults and children 12 years of age and older who weigh at least 77 lb (35 kg) and who meet certain requirements, as determined by a health care provider.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for hiv-1 infection and hiv infection.

See also: Rilpivirine (has active moiety); Dolutegravir sodium; this compound (component of) ... View More ...

Propriétés

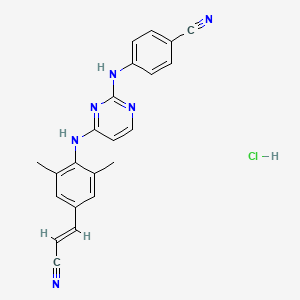

IUPAC Name |

4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6.ClH/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1H/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVVGZKAVZUACK-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220320 | |

| Record name | Rilpivirine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700361-47-3 | |

| Record name | Rilpivirine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700361-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rilpivirine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0700361473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilpivirine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[4-({4-[(E)-2-CYANOETHENYL]-2,6-DIMETHYLPHENYL}AMINO)PYRIMIDIN-2-YL]AMINO}BENZONITRILE HYDROCHLORIDE (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILPIVIRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212WAX8KDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of Second-Generation NNRTIs: A Deep Dive into the Discovery and Synthesis of Rilpivirine

A Technical Guide for Drug Development Professionals

The landscape of antiretroviral therapy has been significantly shaped by the evolution of non-nucleoside reverse transcriptase inhibitors (NNRTIs). While first-generation agents like nevirapine and efavirenz were pivotal, their utility was often curtailed by a low genetic barrier to resistance. This necessitated the development of second-generation NNRTIs, such as rilpivirine, designed to maintain efficacy against common resistance mutations. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of these advanced therapeutic agents, with a specific focus on the diarylpyrimidine (DAPY) derivative, rilpivirine.

Discovery of Second-Generation NNRTIs: Overcoming Resistance

The primary driver for the development of second-generation NNRTIs was the rapid emergence of viral resistance to first-generation drugs. Single point mutations in the HIV-1 reverse transcriptase (RT) enzyme, such as K103N and Y181C, could confer high-level resistance, rendering initial therapies ineffective.[1][2] Researchers sought compounds with greater structural flexibility, allowing them to adapt and maintain binding affinity within a mutated NNRTI binding pocket.

This led to the discovery of the diarylpyrimidine (DAPY) class of compounds, which includes etravirine and rilpivirine.[2] Unlike their rigid predecessors, DAPY derivatives can adopt a "butterfly-like" conformation, enabling them to reposition and establish different interactions within the allosteric binding site.[3] Rilpivirine (TMC278) was identified through further optimization of this DAPY scaffold, demonstrating potent activity against both wild-type HIV-1 and a broad spectrum of resistant strains.[1][4] Its development marked a significant step forward, offering a higher genetic barrier to resistance, as multiple mutations are often required to compromise its efficacy significantly.[5]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

NNRTIs function as non-competitive inhibitors of the HIV-1 RT enzyme. They bind to a hydrophobic, allosteric pocket located approximately 10 Å away from the polymerase active site.[6] This binding induces a conformational change in the enzyme, altering the position of key residues within the catalytic site and restricting the flexibility of the "thumb" and "finger" subdomains. This ultimately blocks the process of reverse transcription, where viral RNA is converted into DNA, thereby halting viral replication.[7]

Synthesis of Rilpivirine: A Technical Overview

The synthesis of rilpivirine is a multi-step process involving the preparation of two key intermediates, followed by their condensation.[3][8] Optimized and scalable synthetic routes have been developed to improve yield and reduce reaction times, including microwave-assisted methods.[8]

Generalized Synthetic Workflow

The overall process can be visualized as a convergent synthesis, where two main fragments are prepared separately and then combined in the final step to form the target molecule.

Experimental Protocols

-

Heck Reaction: 4-Bromo-2,6-dimethylaniline (10 g, 50 mmol), acrylamide (3.7 g, 50 mmol), sodium acetate (6.15 g, 75 mmol), palladium acetate (3.4 g, 15 mmol), and tris(2-methylphenyl)phosphine (4.6 g, 15 mmol) are combined in a round-bottom flask. N,N-dimethylacetamide is added under a nitrogen atmosphere. The mixture is heated to 130°C for 24 hours. After cooling, the mixture is filtered over celite and the solvent is evaporated. The residue is recrystallized from ethyl acetate and petroleum ether to yield (E)-3-(4-amino-3,5-dimethylphenyl)acrylamide.

-

Dehydration: The acrylamide intermediate (4.8 g) is added to phosphorus oxychloride (10 mL) at 0°C. The mixture is then refluxed at 40°C for 8 hours. The reaction mixture is slowly poured into an ice-water mixture, stirred for 1 hour, and filtered to obtain crude (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile.

-

Salt Formation: The crude acrylonitrile is dissolved in anhydrous ethanol. An ethanolic hydrochloric acid solution is added, and the mixture is stirred for 30 minutes. The resulting precipitate is filtered to give (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (Intermediate 2) with a yield of approximately 95%.

-

Fusion Reaction: 2-methylthio-4-pyrimidinone (10 g, 70 mmol) and p-aminobenzonitrile (9.14 g, 77 mmol) are combined and stirred under an inert atmosphere at 160°C for 2 hours, followed by an increase in temperature to 180°C for 4 hours. After cooling, N,N-dimethylformamide is added. The mixture is filtered and washed to yield 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

-

Chlorination: The hydroxy-pyrimidine intermediate (10.3 g) is dissolved in phosphorus oxychloride (20 mL) at 0°C and then refluxed for 1 hour. After cooling, the mixture is poured into crushed ice. The pH is adjusted to 7-8 with potassium carbonate. The precipitate is filtered, washed with acetonitrile, and dried to obtain 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate 3) with a yield of approximately 89%.

-

Condensation: Intermediate 2 and Intermediate 3 are combined in acetonitrile. The reaction can be performed under reflux for an extended period (e.g., 69 hours, ~69% yield) or using microwave irradiation (140°C, 90 minutes, ~71% yield) for a more efficient process. After the reaction is complete, the mixture is cooled, and the product, rilpivirine, precipitates and is collected by filtration.

Quantitative Efficacy and Pharmacokinetics

The efficacy of second-generation NNRTIs is quantified by their inhibitory concentration (IC50) or effective concentration (EC50) against wild-type and mutant HIV-1 strains. Rilpivirine demonstrates subnanomolar potency against wild-type HIV-1 and retains significant activity against common NNRTI-resistant mutants.[1]

Table 1: Comparative Antiviral Activity (EC50/IC50 in nM) of Second-Generation NNRTIs

| HIV-1 Strain | Rilpivirine (RPV) | Etravirine (ETR) | Doravirine (DOR) |

| Wild-Type | 0.24 - 0.73[1][3] | ~2.7[1] | ~12 |

| K103N | < 2[3] | 5 - 10 fold resistance | No change |

| Y181C | < 2[3] | ~3 fold resistance | No change |

| L100I | < 2[3] | 5 - 10 fold resistance | No change |

| E138K | ~2 fold resistance | ~2 fold resistance | No change |

| K103N + Y181C | < 2[3] | - | ~4.9 fold change |

| Y188L | < 2[3] | Minimally reduced | >50 fold resistance[8] |

Note: Values are compiled from multiple sources and represent approximate potencies. "Fold change" or "fold resistance" indicates the factor by which the EC50/IC50 increases compared to wild-type.

Table 2: Key Pharmacokinetic Parameters of Oral Second-Generation NNRTIs

| Parameter | Rilpivirine (25 mg) | Etravirine (200 mg) | Doravirine (100 mg) |

| Tmax (hours) | ~4-5 | ~4 | ~1-4 |

| Plasma Half-life (hours) | ~45-50 | ~41 | ~15 |

| Protein Binding | >99% | >99% | ~76% |

| Primary Metabolism | CYP3A4 | CYP3A4, CYP2C9, CYP2C19 | CYP3A4 |

| Food Effect | Must be taken with a meal (exposure reduced ~40-50% when fasted) | Must be taken with a meal (exposure reduced ~50% when fasted) | Can be taken with or without food |

Drug Discovery and Development Workflow

The path from initial concept to an approved drug like rilpivirine is a complex, multi-stage process. It involves high-throughput screening, lead optimization through medicinal chemistry, and extensive preclinical and clinical testing.

Conclusion

The development of second-generation NNRTIs, exemplified by rilpivirine, represents a triumph of rational drug design aimed at overcoming the challenge of antiviral resistance. Through structural innovation, these agents exhibit a higher genetic barrier to resistance and maintain potency against viral strains that are resistant to older drugs. The synthetic pathways have been optimized for efficiency and scalability, enabling their widespread clinical use. For researchers and drug development professionals, the story of rilpivirine serves as a compelling case study in medicinal chemistry, demonstrating how a deep understanding of virology, enzyme structure, and synthetic organic chemistry can lead to the creation of life-saving medicines.

References

- 1. natap.org [natap.org]

- 2. researchgate.net [researchgate.net]

- 3. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etravirine and Rilpivirine Drug Resistance Among HIV-1 Subtype C Infected Children Failing Non-Nucleoside Reverse Transcriptase Inhibitor-Based Regimens in South India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. HIV Drug Resistance Database [hivdb.stanford.edu]

- 8. In vitro cross-resistance to doravirine in a panel of HIV-1 clones harbouring multiple NNRTI resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical In Vitro and In Vivo Evaluation of Rilpivirine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rilpivirine (RPV), a diarylpyrimidine derivative, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[1][2] Its development was driven by the need for agents with improved potency, a higher genetic barrier to resistance, and a better safety profile compared to first-generation NNRTIs. This technical guide provides an in-depth overview of the essential preclinical in vitro and in vivo studies that have characterized the pharmacology, efficacy, and safety of rilpivirine hydrochloride. The document details experimental methodologies, summarizes critical quantitative data in tabular form, and visualizes key processes and pathways to offer a comprehensive resource for researchers in the field.

Mechanism of Action

Rilpivirine inhibits HIV-1 replication through the non-competitive inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for transcribing viral RNA into DNA.[3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators, rilpivirine binds to an allosteric, non-substrate-binding site on the enzyme, often referred to as the NNRTI binding pocket.[4] This binding event induces a conformational change in the enzyme, which distorts the active site and blocks the DNA polymerase activity, thereby halting the viral replication process.[4] The flexible structure of rilpivirine allows it to adapt to changes within this binding pocket, contributing to its activity against some NNRTI-resistant viral strains.[5]

In Vitro Studies

A comprehensive suite of in vitro assays was fundamental in characterizing the preclinical profile of rilpivirine.

Antiviral Activity

Rilpivirine demonstrates potent antiviral activity against a broad range of HIV-1 subtypes and strains, including those resistant to first-generation NNRTIs.[3]

Table 1: In Vitro Antiviral Activity of Rilpivirine

| HIV-1 Strain/Isolate | Cell Line/System | EC50 (nM) | Reference |

| Wild-Type HIV-1 (Group M Subtypes A-H) | Primary Isolates | 0.07 - 1.01 | [3] |

| Wild-Type HIV | Various | 0.4 - 0.73 | [6][7] |

| K103N Mutant | Various | <1 | [3] |

| L100I Mutant | Various | <1 | [3] |

| Y181C Mutant | Various | 0.1 - 2.0 | [6] |

Experimental Protocol: HIV-1 Antiviral Activity Assay (Cell-Based)

-

Cell Culture: Human T-cell lines (e.g., MT-2) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted to achieve the desired final concentrations for the assay.

-

Infection: Cells are seeded in 96-well plates and treated with the serially diluted rilpivirine. Subsequently, a standardized amount of HIV-1 virus stock is added to the wells. Control wells include cells with virus but no drug (positive control) and cells with neither virus nor drug (negative control).

-

Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period of 4-7 days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:

-

p24 Antigen ELISA: Supernatants are collected, and the concentration of the HIV-1 p24 capsid protein is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Reverse Transcriptase (RT) Activity Assay: Supernatants are assayed for RT activity, which correlates with the amount of virus present.[8][9]

-

Cell Viability/Cytopathic Effect (CPE) Assay: A reagent like MTT or MTS is added to measure cell viability. In this format, viral replication leads to cell death, so a reduction in CPE indicates antiviral activity.

-

-

Data Analysis: The results are used to calculate the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%.

Cytotoxicity Assays

Assessing the toxicity of rilpivirine against host cells is crucial to determine its therapeutic index.

Table 2: In Vitro Cytotoxicity of Rilpivirine

| Cell Line | Assay Type | CC50 (µM) | Reference |

| Human MT-2 cells | MTT Assay | 8 | [6] |

| BxPC-3 (Pancreatic Cancer) | Apoptosis Assay | 24.4 | [2] |

| BxPC-3 (Pancreatic Cancer) | Colony-Forming Assay | 16.2 | [2] |

| Panc-1 (Pancreatic Cancer) | Not specified | 294 | [2] |

| Monocyte-Derived Macrophages (MDM) | MTT Assay | >200 | [10] |

| CD4+ T cells | MTT Assay | >200 | [10] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: The selected cell line (e.g., MT-2, HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Rilpivirine is serially diluted and added to the wells. Control wells receive only the vehicle (e.g., DMSO) at the highest concentration used.

-

Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C and 5% CO2.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: After a further incubation period (2-4 hours), the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals formed by metabolically active cells.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The absorbance values are used to calculate the 50% cytotoxic concentration (CC50), the drug concentration that reduces cell viability by 50% compared to the untreated control.

In Vitro Resistance Profile

In vitro passage experiments, where HIV-1 is cultured in the presence of escalating concentrations of rilpivirine, are used to select for resistance-associated mutations (RAMs). These studies have identified several key mutations that reduce susceptibility to the drug.

Table 3: Key Rilpivirine Resistance-Associated Mutations Identified In Vitro

| Position | Amino Acid Substitution |

| 101 | K101E, K101P |

| 106 | V106A |

| 138 | E138K, E138A, E138G, E138Q, E138R |

| 179 | V179L |

| 181 | Y181C, Y181I, Y181V |

| 188 | Y188L |

| 221 | H221Y |

| 227 | F227C |

| 230 | M230I, M230L |

Drug Transporter and Metabolism Studies

In vitro systems using liver microsomes and recombinant enzymes are used to investigate metabolic pathways, while cell lines overexpressing specific transporters are used to assess drug-drug interaction potential. Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A enzyme system.[3][4] It also shows inhibitory effects on several drug transporters.

Table 4: In Vitro Inhibition of Drug Transporters by Rilpivirine

| Transporter | System | IC50 | Reference |

| ABCB1 (P-gp) | Not specified | 9.2 µM | [12] |

| SLC22A2 (OCT2) | Oocyte Accumulation | 5.13 µM | [7] |

| MATE-2K | Not specified | <2.7 nM | [12] |

Experimental Protocol: In Vitro Transporter Inhibition Assay (e.g., for SLC22A2/OCT2)

-

System Preparation: A cellular system expressing the transporter of interest is used, such as Xenopus oocytes injected with SLC22A2 cRNA or a mammalian cell line stably overexpressing the transporter.

-

Substrate Selection: A known, often radiolabeled, substrate for the transporter (e.g., metformin for SLC22A2) is selected.[7]

-

Inhibition Assay: The cells or oocytes are incubated with the labeled substrate in the presence of various concentrations of rilpivirine.

-

Uptake Measurement: After a defined incubation period, the reaction is stopped (e.g., by washing with ice-cold buffer). The cells are then lysed, and the amount of intracellular substrate is quantified using liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.

-

Data Analysis: The rate of substrate uptake at each rilpivirine concentration is compared to the control (no inhibitor). The data are then plotted to determine the IC50 value, the concentration of rilpivirine that inhibits transporter activity by 50%.

In Vivo Studies

Preclinical in vivo studies in various animal models are essential for understanding the pharmacokinetics, safety, and efficacy of rilpivirine before human trials.

Pharmacokinetics in Animal Models

Pharmacokinetic (PK) studies define the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Table 5: Summary of Preclinical Pharmacokinetic Parameters for Rilpivirine

| Species | Dose | Route | Bioavailability (%) | Key Findings | Reference |

| Rat | 5 mg/kg | Oral | ~30-40% | Bioavailability decreases at higher doses. | [13] |

| Dog | 5 mg/kg | Oral | 80% | High bioavailability. | [13] |

| Dog | 1 mg/kg | IV | 100% (Reference) | Used to determine absolute bioavailability of other formulations. | [14] |

| Dog | 5 mg/kg | IM (LA) | 102% | Long-acting formulation shows excellent bioavailability. | [14] |

| Dog | 5 mg/kg | SC (LA) | 80% | Long-acting formulation shows good bioavailability. | [14] |

| Rabbit | 5 mg/kg | Oral | 54% | Moderate bioavailability. | [13] |

| Monkey | 5 mg/kg | Oral | 24% | Lower bioavailability compared to other species. | [13] |

LA: Long-Acting injectable formulation; IM: Intramuscular; SC: Subcutaneous; IV: Intravenous.

Experimental Protocol: In Vivo Pharmacokinetic Study in Dogs

-

Animal Model: Beagle dogs are commonly used. Animals are housed under controlled conditions with access to food and water.[14]

-

Dosing: For an oral PK study, rilpivirine is administered via oral gavage at a specific dose (e.g., 5 mg/kg). For intravenous studies, the drug is given via a slow bolus injection.[14] A washout period of several weeks is required between different dosing routes in crossover studies.[14]

-

Blood Sampling: Blood samples are collected from a peripheral vein (e.g., cephalic vein) into tubes containing an anticoagulant (e.g., EDTA) at multiple time points pre- and post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

-

Bioanalysis: Plasma concentrations of rilpivirine are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and terminal half-life (t1/2).

Efficacy in Animal Models

Because standard animal models are not susceptible to HIV-1, specialized humanized mouse models are required to evaluate in vivo efficacy. These mice are immunodeficient and engrafted with human immune cells or tissues, making them susceptible to HIV-1 infection.[15][16]

-

Humanized Mouse Models: Studies in humanized mouse models have demonstrated that long-acting injectable rilpivirine is effective in preventing HIV acquisition.[17][18] These models are critical for preclinical evaluation of pre-exposure prophylaxis (PrEP) candidates.[19]

Experimental Protocol: HIV Prophylaxis Efficacy Study in Humanized Mice

-

Model: Humanized BLT (bone marrow/liver/thymus) mice, which possess a functional human immune system, are used.[15]

-

Treatment: A cohort of mice is treated with the long-acting rilpivirine formulation (e.g., via intramuscular injection), while a control group receives a placebo.

-

Viral Challenge: After drug administration, all mice are challenged with a high-titer stock of HIV-1 via a relevant route (e.g., intravaginal or intrarectal).[19]

-

Monitoring: Blood samples are collected weekly to monitor for signs of infection by measuring plasma viral load (HIV-1 RNA) using quantitative PCR.

-

Endpoint: The primary endpoint is the prevention of infection. The study continues for several weeks post-challenge to determine the rate of infection in the treated versus the control group.

-

Data Analysis: The protective efficacy is calculated based on the difference in infection rates between the two groups.

Preclinical Toxicology

Toxicology studies are performed to identify potential safety concerns.

Table 6: Summary of Key Nonclinical Toxicology Findings for Rilpivirine

| Study Type | Species | Findings | Relevance to Humans | Reference |

| Carcinogenicity | Mouse | Positive for hepatocellular neoplasms at high exposures (≥21-fold human AUC). | Considered likely rodent-specific. | [13] |

| Carcinogenicity | Rat | No drug-related neoplasms. | N/A | [13] |

| Genotoxicity | In vitro / In vivo | Negative in Ames, mouse lymphoma, and mouse micronucleus assays. | Low risk of genotoxicity. | [13] |

| Fertility/Reproduction | Rat | No effects on mating or fertility at exposures up to 40-fold higher than in humans. | Low risk of reproductive toxicity. | [13] |

| Repeat-Dose Toxicity | Rat, Dog, Monkey | Adrenal effects (inhibition of steroidogenesis) observed. | Monitored in clinical trials, but not found to be a significant clinical issue at therapeutic doses. | [20] |

| Safety Pharmacology | In vitro | Inhibition of cardiac potassium channels at concentrations ~10-fold greater than clinical exposures. | A QT-prolonging effect was seen at supratherapeutic doses (≥75 mg) in clinical trials, but not at the recommended 25 mg dose. | [13] |

Off-Target Signaling Pathways

While rilpivirine's primary mechanism is the direct inhibition of HIV-1 RT, recent drug repurposing research has explored its effects on other cellular pathways, particularly in the context of oncology. These are considered off-target effects and are not related to its antiviral activity. Studies have hypothesized that rilpivirine may inhibit Aurora A kinase and affect the JAK-STAT and VEGF-VEGFR signaling pathways.[2][21]

Conclusion

The comprehensive preclinical evaluation of this compound has been instrumental in establishing its robust profile as a potent antiretroviral agent. In vitro studies confirmed its high potency against both wild-type and NNRTI-resistant HIV-1, while establishing a favorable therapeutic index. In vivo studies across multiple animal species defined its pharmacokinetic properties, which support once-daily oral dosing, and confirmed its efficacy in relevant humanized mouse models. The rigorous preclinical safety and toxicology program identified potential risks that were subsequently monitored and evaluated in clinical trials, ultimately supporting its approval and use in the treatment of HIV-1 infection. This body of work serves as a clear example of the structured and multi-faceted approach required for modern drug development.

References

- 1. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rilpivirine Inhibits Drug Transporters ABCB1, SLC22A1, and SLC22A2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profoldin.com [profoldin.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Rilpivirine-associated aggregation-induced emission enables cell-based nanoparticle tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. Pharmacokinetics and Disposition of Rilpivirine (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]

- 16. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Long-acting rilpivirine for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. natap.org [natap.org]

- 19. Animal models of antiretroviral prophylaxis for HIV prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fda.gov [fda.gov]

- 21. physiciansweekly.com [physiciansweekly.com]

Spectroscopic characterization and analysis of rilpivirine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization and analysis of rilpivirine hydrochloride, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. This document details the key spectroscopic data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these techniques are also provided to facilitate reproducible analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound. The wavelength of maximum absorbance (λmax) is dependent on the solvent used.

Quantitative Data

| Solvent System | λmax (nm) | Reference |

| Methanol | 282 | [1] |

| 0.01N HCl | 280 | [2] |

| Methanol:Water (8:2) | 305 | [3] |

| Acetonitrile:Water (1:1) | 304 | [4] |

| Methanol | 306 | [4] |

Experimental Protocol

Objective: To determine the λmax and quantify this compound in a given sample.

Instrumentation: A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

Procedure:

-

Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the chosen solvent (e.g., methanol).

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with the same solvent.

-

-

Working Standard Solution Preparation (10 µg/mL):

-

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with the chosen solvent.

-

-

Sample Solution Preparation:

-

For bulk drug, prepare a solution with a theoretical concentration of 10 µg/mL in the chosen solvent.

-

For tablet dosage forms, weigh and finely powder a representative number of tablets. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add the chosen solvent, sonicate to dissolve the active ingredient, and dilute to volume. Filter the solution to remove any insoluble excipients and then prepare a final working solution of approximately 10 µg/mL.

-

-

Spectrophotometric Analysis:

-

Scan the working standard solution from 200 to 400 nm against a solvent blank to determine the λmax.

-

Measure the absorbance of the standard and sample solutions at the determined λmax.

-

Calculate the concentration of this compound in the sample using the formula:

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule, providing a characteristic fingerprint.

Quantitative Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3477, 3404 | Secondary amine (N-H) stretching vibrations | [5] |

| 3316 | R₂NH group stretching | |

| 2223, 2215 | C≡N (nitrile) stretching | |

| 1599, 1516 | NH⁺ bending vibrations | [5] |

| 1483 | Aromatic C-C stretching | |

| 1325 | =C-H bending |

Experimental Protocol

Objective: To obtain the FTIR spectrum of this compound for identification and structural confirmation.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Procedure (using KBr pellet method):

-

Sample Preparation:

-

Triturate a small amount (1-2 mg) of this compound with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Transfer the mixture to a pellet-forming die.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Perform a background scan with an empty sample holder or a blank KBr pellet.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them with the reference spectrum of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and their chemical environment. Both solid-state and solution-state NMR can be utilized.[5]

Quantitative Data

Detailed ¹H and ¹³C NMR chemical shift data for this compound can be found in specialized chemical databases and literature. The complexity of the spectra warrants detailed analysis for structural elucidation and impurity profiling. Solid-state NMR reveals sharp peaks for ¹³C and ¹⁵N, indicating a well-ordered crystalline structure.[5]

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for the structural characterization of this compound.

Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher).

Procedure (for solution-state NMR):

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Spectral Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Assign the chemical shifts (in ppm) to the respective protons and carbons in the this compound molecule. 2D NMR techniques like COSY and HSQC can be used for more complex assignments.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and aiding in the identification of impurities and degradation products. It is often coupled with a chromatographic separation technique like HPLC (LC-MS).

Quantitative Data

| Technique | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| LC-MS/MS | 367.1 | 128.0 | [6] |

The molecular formula of this compound is C₂₂H₁₈N₆·HCl, and its molecular weight is 402.88 g/mol . The free base has a molecular weight of 366.44 g/mol .

Experimental Protocol

Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS). A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[6]

Procedure (for LC-MS/MS analysis):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., acetonitrile, methanol).

-

-

Chromatographic Separation (if applicable):

-

Inject the sample into the LC system.

-

A suitable column (e.g., C18) and mobile phase are used to separate rilpivirine from other components.

-

-

Mass Spectrometric Analysis:

-

Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is commonly used for rilpivirine.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ of rilpivirine.

-

Tandem MS (MS/MS):

-

Select the precursor ion (e.g., m/z 367.1) in the first quadrupole.

-

Fragment the precursor ion in the collision cell.

-

Scan the resulting product ions in the third quadrupole to obtain the product ion spectrum.

-

-

-

Data Analysis:

-

Identify the molecular ion and characteristic fragment ions.

-

For quantitative analysis, monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound. For more detailed information and specific applications, consulting the referenced literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. e-journals.in [e-journals.in]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of this compound, N6H19C22Cl | Powder Diffraction | Cambridge Core [cambridge.org]

- 6. Reliable LC-MS/MS assay for the estimation of rilpivirine in human plasma: application to a bioequivalence study and incurred sample reanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Rilpivirine hydrochloride's role in antiretroviral therapy development

An In-depth Technical Guide on the Role of Rilpivirine Hydrochloride in Antiretroviral Therapy Development

Introduction

This compound, a diarylpyrimidine derivative, is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) pivotal in the landscape of antiretroviral therapy (ART).[1][2][3] Developed by Tibotec (now part of Janssen), it was approved by the U.S. Food and Drug Administration (FDA) in 2011 for the treatment of human immunodeficiency virus type 1 (HIV-1) infection in treatment-naïve adult patients.[1][4][5] Characterized by higher potency, a longer half-life, and an improved side-effect profile compared to first-generation NNRTIs like efavirenz, rilpivirine represents a significant advancement in HIV-1 management.[1][3] Its development has expanded treatment options, leading to its inclusion in single-tablet regimens and the first long-acting injectable ART, fundamentally altering the paradigm of HIV care.

Mechanism of Action

Rilpivirine operates through the non-competitive inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[6][7][8] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, NNRTIs bind to a hydrophobic pocket on the RT enzyme, distinct from the active site.[6][7] This binding induces a conformational change in the enzyme, specifically altering the flexibility and position of the "thumb" and "finger" subdomains.[6] The distortion of the enzyme's structure ultimately blocks the polymerase activity, halting the conversion of viral RNA into DNA and thereby preventing the virus from integrating its genetic material into the host cell's genome.[6][7][9] The flexibility of rilpivirine's structure allows it to adapt to the binding pocket, contributing to its high potency and activity against some NNRTI-resistant viral strains.[8]

References

- 1. Rilpivirine - Wikipedia [en.wikipedia.org]

- 2. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FDA Approves EDURANT™ (rilpivirine) For Use in Treatment-Naïve Adults with HIV-1 [jnj.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and chemical properties of rilpivirine hydrochloride

An In-Depth Technical Guide on the Molecular Structure and Chemical Properties of Rilpivirine Hydrochloride

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Tibotec for the treatment of HIV-1 infection.[1][2] Marketed under brand names like Edurant, it is noted for its high potency, long half-life, and an improved side-effect profile compared to older NNRTIs like efavirenz.[1][3] this compound is the salt form used in oral tablet formulations.[4][5] This document provides a comprehensive overview of its molecular structure, chemical properties, mechanism of action, and relevant experimental protocols, intended for researchers, scientists, and drug development professionals.

Molecular Structure

Rilpivirine is a diarylpyrimidine (DAPY) derivative.[6] The core structure consists of a pyrimidine-2,4-diamine where the amino groups are substituted with a 4-cyanophenyl group and a 4-[(E)-2-cyanovinyl]-2,6-dimethylphenyl group, respectively.[7] The hydrochloride salt is formed by the reaction of the rilpivirine free base with one equivalent of hydrochloric acid.[5][6] The pyrimidine ring is protonated, allowing for the formation of N–H⋯Cl hydrogen bonds which link the cations and anions into infinite chains in the crystal structure.[4]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile;hydrochloride.[5][8]

Chemical and Physical Properties

This compound is a slightly yellow crystalline powder.[7] Its key physicochemical properties are summarized in the table below. The drug is characterized by poor aqueous solubility, which is pH-dependent.[9] Its bioavailability is significantly enhanced when taken with a meal.[10][11]

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₁₉ClN₆ | [2][5][6] |

| Molecular Weight | 402.9 g/mol | [5][12] |

| CAS Number | 700361-47-3 | [2][3][5] |

| Melting Point | 241-243°C | [7] |

| LogP (Octanol/Water) | 4.86 | [7] |

| Solubility | - In DMSO: 81 mg/mL - In Water: Insoluble - In Ethanol: Insoluble | [2][3][13] |

Mechanism of Action

Rilpivirine is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for viral replication.[7] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), rilpivirine does not compete with natural nucleosides. Instead, it binds to a specific, allosteric hydrophobic pocket on the RT enzyme, located near the polymerase active site.[2] This binding induces a conformational change in the enzyme, disrupting its catalytic activity and blocking the conversion of viral RNA into DNA, thereby halting the viral life cycle.[2][11] The internal conformational flexibility of rilpivirine's structure allows it to adapt to the binding site, contributing to its high potency.[7][8]

Drug Resistance

While rilpivirine is effective against many HIV-1 strains with resistance to first-generation NNRTIs (like those with the K103N mutation), resistance can still emerge during therapy.[14] Virologic failure is often associated with the development of specific resistance-associated mutations (RAMs) in the reverse transcriptase gene.[15]

The most common mutation that emerges is E138K.[14] Other significant RAMs include K101E/P, Y181C/I/V, H221Y, F227C, and M230I/L.[14][16] The E138K mutation is often associated with the M184I mutation, which confers resistance to lamivudine and emtricitabine, creating a complex resistance profile.[14][15] The development of these mutations reduces the binding affinity of rilpivirine to the NNRTI pocket, thereby diminishing its inhibitory effect.[15]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the condensation of two key intermediates: 4-((4-chloropyrimidin-2-yl)amino)benzonitrile and (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride.[17][18]

Protocol Overview:

-

Preparation of Intermediate 1 (4-((4-chloropyrimidin-2-yl)amino)benzonitrile): This intermediate can be synthesized by reacting 4-aminobenzonitrile with 2,4-dichloropyrimidine.[19] An alternative efficient, two-step approach starts with the reaction of 4-cyanoaniline hydrochloride and aqueous cyanamide to form 1-(4-cyanophenyl)guanidine hydrochloride. This product is then cyclized and chlorinated to yield the target intermediate.[20]

-

Preparation of Intermediate 2 ((E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride): This intermediate is prepared via a Heck reaction between 4-iodo-2,6-dimethyl-benzeneamine and acrylonitrile, followed by salt formation and recrystallization to isolate the pure (E)-isomer.[6]

-

Final Condensation: Rilpivirine free base is synthesized by the reaction of Intermediate 1 and Intermediate 2 in a suitable solvent like acetonitrile, often under reflux conditions.[17][19]

-

Salt Formation: The resulting rilpivirine base is suspended in an alcoholic solvent (e.g., isopropanol). A solution of hydrochloric acid in an alcoholic solvent is added, and the mixture is stirred to precipitate this compound, which is then filtered and dried.[18][21]

Analytical Method: Stability-Indicating RP-HPLC

This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in bulk drug samples, ensuring separation from degradation products.[22]

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Gemini-Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[22]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 290 nm.[22]

-

Gradient Program:

-

0-35 min: Increase Mobile Phase B from 30% to 85%.

-

35-40 min: Hold at 85% Mobile Phase B.

-

40-41 min: Decrease Mobile Phase B from 85% to 30%.

-

41-45 min: Hold at 30% Mobile Phase B (equilibration).[22]

-

-

Preparation of Standard Solution: Accurately weigh and dissolve rilpivirine HCl working standard in a suitable diluent (e.g., a mixture of mobile phases) to achieve a known concentration (e.g., 80 µg/mL).[22]

-

Preparation of Sample Solution: Prepare the sample solution from the bulk drug powder using the same diluent to achieve a similar target concentration as the standard solution.[22]

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. The quantity of rilpivirine HCl in the sample is calculated by comparing its peak area with that of the standard.

References

- 1. Rilpivirine - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Crystal structure of this compound, N6H19C22Cl | Powder Diffraction | Cambridge Core [cambridge.org]

- 5. This compound | C22H19ClN6 | CID 11711114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. RILPIVIRINE HCL | 700361-47-3 [chemicalbook.com]

- 7. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 13. selleckchem.com [selleckchem.com]

- 14. [Resistance profile of rilpivirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical mechanism of HIV-1 resistance to rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. US9233935B2 - this compound - Google Patents [patents.google.com]

- 19. WO2020084142A1 - Process for the preparation of rilpivirine - Google Patents [patents.google.com]

- 20. tandfonline.com [tandfonline.com]

- 21. A Novel Process For Synthesis Of this compound [quickcompany.in]

- 22. ijpbs.com [ijpbs.com]

Rilpivirine Hydrochloride's Binding Affinity to HIV Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of rilpivirine hydrochloride to its molecular target, the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). Rilpivirine is a potent second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to modern antiretroviral therapy. A comprehensive understanding of its interaction with HIV-1 RT, including the thermodynamics and kinetics of binding, is critical for elucidating its mechanism of action, predicting resistance profiles, and guiding the development of next-generation inhibitors.

Mechanism of Action

Rilpivirine, a diarylpyrimidine derivative, functions as a non-competitive inhibitor of HIV-1 RT.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotide triphosphates (dNTPs) for the enzyme's active site, rilpivirine binds to a distinct, allosteric hydrophobic pocket on the p66 subunit of the enzyme, approximately 10 Å from the catalytic site.[3][4] This binding event induces a conformational change in the three-dimensional structure of HIV-1 RT, which restricts the flexibility of the enzyme and ultimately blocks the chemical step of DNA synthesis, thereby preventing the conversion of the viral RNA genome into proviral DNA.[1][4][5]

The structural flexibility of rilpivirine allows it to adapt to the NNRTI binding pocket, contributing to its high potency against both wild-type and certain NNRTI-resistant strains of HIV-1.[1]

Quantitative Analysis of Binding Affinity

The binding affinity of rilpivirine to HIV-1 RT has been quantified using various biophysical and biochemical assays. The key parameters used to describe this interaction are the dissociation constant (Kd), the 50% inhibitory concentration (IC50), and the 50% effective concentration (EC50).

Dissociation Constant (Kd)

The dissociation constant (Kd) is a direct measure of the binding affinity between rilpivirine and HIV-1 RT. A lower Kd value indicates a stronger binding affinity. Pre-steady-state kinetic analysis using techniques such as quench-flow and stopped-flow has been employed to determine the Kd of rilpivirine for wild-type and mutant RT.

| HIV-1 RT Variant | Dissociation Constant (Kd) in nM |

| Wild-Type (WT) | 17.9 |

| p66M184I/p51WT | 21.1 |

| p66E138K/p51E138K | 31.9 |

| p66M184I/p51E138K | 28.4 |

| p66E138K/M184I/p51E138K | 36.8 |

Data sourced from a study utilizing transient state kinetics. The study indicates that the E138K mutation, particularly in the p51 subunit, reduces the binding affinity for rilpivirine, as evidenced by the higher Kd values.

Inhibitory and Effective Concentrations (IC50 & EC50)

The IC50 value represents the concentration of rilpivirine required to inhibit 50% of the enzymatic activity of HIV-1 RT in vitro. The EC50 value is the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays. These values provide a functional measure of the drug's potency.

| Parameter | HIV-1 Variant | Concentration (nM) |

| IC50 | Wild-Type (WT) | ~14 |

| p66M184I/p51WT | ~14 | |

| p66E138K/p51E138K | 57.7 | |

| p66E138K/M184I/p51E138K | 29.2 | |

| p66M184I/p51E138K | 54.3 | |

| EC50 | Wild-Type (WT) | 0.51 |

| L100I mutant | < 1 | |

| G190S mutant | < 1 | |

| G190A mutant | < 1 | |

| V106A mutant | < 1 | |

| K103N mutant | 0.35 | |

| K103N/L100I double mutant | 2.7 | |

| K103N/Y181C double mutant | 0.8-1.7 |

IC50 values were determined using a PicoGreen assay to measure DNA synthesis.[6] EC50 values were determined in cell-based assays and demonstrate rilpivirine's potent activity against various resistant strains.[1]

Impact of Resistance Mutations on Binding Affinity

The emergence of drug resistance mutations in the HIV-1 RT gene is a significant challenge in antiretroviral therapy. For rilpivirine, the most common resistance mutation is E138K, often in combination with M184I.[7]

The E138K mutation reduces rilpivirine's binding affinity primarily by increasing the dissociation rate of the drug from the enzyme.[8] The M184I mutation by itself does not significantly alter rilpivirine's binding affinity.[8] However, the presence of E138K, particularly in the p51 subunit, is sufficient to decrease the binding affinity.[8] This reduced affinity, reflected in higher Kd and IC50 values, leads to a decrease in the drug's efficacy.[6]

Experimental Protocols for Determining Binding Affinity

A variety of sophisticated experimental techniques are employed to characterize the binding of rilpivirine to HIV-1 RT. These methods provide quantitative data on the kinetics, thermodynamics, and stoichiometry of the interaction.

Transient State Kinetics: Quench-Flow and Stopped-Flow

Transient state kinetic methods, such as quench-flow and stopped-flow, are powerful techniques for studying the rapid, pre-steady-state kinetics of enzyme-inhibitor interactions. These methods allow for the determination of individual rate constants for binding (kon) and dissociation (koff), from which the dissociation constant (Kd = koff/kon) can be calculated.

Quench-Flow Methodology:

-

Rapid Mixing: A solution containing the pre-formed HIV-1 RT-DNA complex is rapidly mixed with a solution of rilpivirine.

-

Incubation: The reaction is allowed to proceed for a very short, defined period (milliseconds).

-

Quenching: The reaction is abruptly stopped (quenched) by the addition of a quenching agent, such as EDTA.

-

Analysis: The amount of product formed is quantified, typically using radioisotope labeling or fluorescence. By varying the incubation time, the rate of the reaction in the presence of the inhibitor can be determined.

Stopped-Flow Methodology:

-

Rapid Mixing: Solutions of HIV-1 RT and rilpivirine are rapidly mixed, and the reaction is monitored in real-time.

-

Spectroscopic Monitoring: A change in a spectroscopic signal, such as fluorescence or absorbance, upon binding is continuously measured.

-

Kinetic Analysis: The resulting kinetic trace is fitted to a mathematical model to extract the rate constants for the binding event.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes, as well as the stoichiometry of binding.

ITC Methodology:

-

Sample Preparation: A solution of HIV-1 RT is placed in the sample cell of the calorimeter, and a solution of rilpivirine is loaded into a syringe.

-

Titration: Small aliquots of the rilpivirine solution are injected into the RT solution.

-

Heat Measurement: The heat change associated with each injection is precisely measured.

-

Data Analysis: The data are plotted as heat change per injection versus the molar ratio of rilpivirine to RT. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time. It provides kinetic data (kon and koff) and affinity data (Kd).

SPR Methodology:

-

Ligand Immobilization: HIV-1 RT is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution of rilpivirine (the analyte) is flowed over the sensor surface.

-

Signal Detection: The binding of rilpivirine to the immobilized RT causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Kinetic Analysis: The association and dissociation phases of the interaction are monitored over time to determine the kinetic rate constants.

Conclusion

This compound exhibits a high binding affinity for HIV-1 reverse transcriptase, a characteristic that underpins its potent antiviral activity. The quantitative data derived from advanced experimental techniques provide a detailed picture of this molecular interaction. A thorough understanding of the binding kinetics and the impact of resistance mutations is paramount for the effective clinical use of rilpivirine and for the rational design of new NNRTIs that can overcome the challenge of drug resistance. This guide provides a foundational understanding of these critical aspects for professionals in the field of HIV research and drug development.

References

- 1. apexbt.com [apexbt.com]

- 2. Potent Inhibitors Active against HIV Reverse Transcriptase with K101P, a Mutation Conferring Rilpivirine Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integration and Global Analysis of Isothermal Titration Calorimetry Data for Studying Macromolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 5. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Mechanism of HIV-1 Resistance to Rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thermodynamics of HIV-1 reverse transcriptase in action elucidates the mechanism of action of non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Development of Long-Acting Injectable Rilpivirine Hydrochloride Nanosuspensions

Introduction

Rilpivirine (RPV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a potent antiretroviral agent used in the treatment of HIV-1 infections.[1] Due to its low water solubility and long half-life, rilpivirine is an excellent candidate for long-acting injectable (LAI) formulations, which can improve patient adherence by reducing dosing frequency.[2] Nanosuspension technology, which involves reducing drug particles to the nanometer scale, is a key strategy for developing these LAI formulations. This approach enhances the dissolution rate and saturation solubility of poorly soluble drugs like rilpivirine, enabling sustained drug release from an intramuscular or subcutaneous depot.[3]

These application notes provide detailed protocols for the formulation, characterization, and in vivo evaluation of long-acting rilpivirine nanosuspensions, based on established preclinical research.

Protocol 1: Preparation of Rilpivirine Nanosuspension via Wet Milling

This protocol describes the preparation of a sterile, isotonic rilpivirine nanosuspension using a wet milling technique, a common and scalable top-down nanomilling approach.[2][4]

1.1. Materials and Reagents

-

Rilpivirine (base or hydrochloride salt)

-

Stabilizer/Surfactant (e.g., Poloxamer 338, d-alpha-tocopheryl polyethylene glycol 1000 succinate)[4][5][6]

-

Aqueous carrier (e.g., Water for Injection)

-

Milling Media (e.g., Yttrium-stabilized zirconium oxide beads)[7]

1.2. Equipment

-

High-pressure homogenizer or media mill

-

Aseptic processing environment

-

Autoclave or sterile filter for terminal sterilization

1.3. Procedure

-

Preparation of Suspension Premix:

-

Nanomilling:

-

Transfer the suspension premix to the milling chamber containing the milling media.

-

Initiate the wet milling process. The high-energy impact of the milling media breaks down the coarse drug particles into nanoparticles.[2]

-

Continuously monitor the particle size during milling using an in-line particle size analyzer or by collecting samples for off-line analysis until the target particle size (e.g., 200 nm) is achieved.[4][5]

-

-

Post-Milling Processing:

-

Storage:

-

Store the final nanosuspension in sterile, sealed containers, protected from light at room temperature.[5]

-

Protocol 2: Physicochemical Characterization

Characterization is critical to ensure the quality, stability, and performance of the nanosuspension.

2.1. Particle Size and Polydispersity Index (PDI) Analysis

-

Method: Dynamic Light Scattering (DLS) or Laser Diffraction.[4]

-

Procedure:

-

Dilute a sample of the nanosuspension with the aqueous carrier to an appropriate concentration for analysis.

-

Measure the particle size distribution and PDI using a DLS instrument (e.g., Malvern Zetasizer) or a laser diffraction analyzer (e.g., Coulter LS230).[8]

-

The target is typically a median particle size of approximately 200 nm, as this size has been shown to provide stable and sustained plasma concentrations.[4][5]

-

2.2. Zeta Potential Analysis

-

Method: Laser Doppler Electrophoresis.

-

Procedure:

-

Dilute the nanosuspension sample in the original aqueous carrier.

-

Measure the electrophoretic mobility to determine the zeta potential.

-

A sufficiently high zeta potential (typically > ±20 mV) indicates good physical stability against particle aggregation.[7]

-

2.3. Morphological Analysis

-

Method: Scanning Electron Microscopy (SEM).

-

Procedure:

-

Prepare a sample by placing a drop of the diluted nanosuspension on a specimen stub and allowing it to air-dry or by freeze-drying the nanosuspension.[9]

-

Coat the dried sample with a conductive material (e.g., gold).

-

Image the sample using an SEM to visualize the particle shape and surface morphology.

-

2.4. Drug Content and Purity

-

Method: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[10]

-

Procedure:

-

Dissolve a known volume of the nanosuspension in a suitable organic solvent (e.g., methanol or acetonitrile).[10][11]

-

Sonicate to ensure complete dissolution of the rilpivirine nanoparticles.[11]

-

Filter the solution and analyze it using a validated HPLC/UPLC method to quantify the rilpivirine concentration and assess for any impurities.[10]

-

Protocol 3: In Vivo Pharmacokinetic Evaluation

This protocol outlines a typical preclinical study in an animal model to assess the long-acting properties of the rilpivirine nanosuspension.

3.1. Animal Model

-

Sprague-Dawley rats or Beagle dogs are commonly used models.[5][8]

-

Animals should be healthy and acclimated to the laboratory environment. All procedures must be approved by an Institutional Animal Care and Use Committee.[6]

3.2. Dosing and Administration

-

Formulation: Use the sterile, ready-to-use rilpivirine nanosuspension (e.g., 200 nm particle size).

-

Dose: Administer a single dose (e.g., 5 mg/kg or 20 mg/kg).[8]

-

Route of Administration:

3.3. Blood Sampling

-

Collect blood samples (e.g., via cheek puncture or from a cannulated vein) into heparinized tubes at predetermined time points.[10]

-

Sampling schedule should be designed to capture the absorption, distribution, and elimination phases (e.g., Day 1, 7, 14, 28, and monthly thereafter for up to 3-6 months).[5][12]

-

Protect samples from light immediately after collection.[8]

3.4. Plasma Analysis and Pharmacokinetic (PK) Modeling

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.[8]

-

Bioanalysis: Quantify rilpivirine concentrations in plasma using a validated LC-MS/MS method.[8]

-

PK Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and apparent half-life.

Results and Data Summary

The following tables summarize representative quantitative data from preclinical studies on long-acting rilpivirine nanosuspensions.

Table 1: Physicochemical Properties of Rilpivirine Nanosuspensions

| Parameter | Value | Source |

| Target Particle Size | 200 - 800 nm | [4] |

| Optimized Particle Size | ~200 nm | [5][8] |

| Polydispersity Index (PDI) | 0.158 - 0.25 | [7][10] |

| Zeta Potential | -9.2 mV to -17.6 mV | [10] |

| Stabilizer Used | Poloxamer 338 | [5][6] |

| Physical Stability | Stable for over 6 months | [2][4] |

Table 2: Summary of In Vivo Pharmacokinetic Data in Animal Models

| Parameter | Animal Model | Route | Dose | Key Finding | Source |

| Sustained Release | Dogs | IM/SC | 5 mg/kg | Sustained plasma levels for up to 6 months.[5][12] | [5][12] |

| Sustained Release | Rats | IM/SC | 5-20 mg/kg | Sustained plasma levels for over 2 months.[5][12] | [5][12] |

| Plasma Concentration | Dogs | SC | 5 mg/kg | Stable plasma levels (~25 ng/mL) for 20 days.[4] | [4] |

| Bioavailability | Dogs | IM/SC | 5 mg/kg | Approached 100%, indicating complete release from depot.[5][12] | [5][12][13] |

| Route Comparison | Dogs | SC vs. IM | 5 mg/kg | SC route resulted in more stable plasma levels; IM had higher initial peaks.[5][12] | [5][12][13] |

| Particle Size Effect | Dogs | IM/SC | 5 mg/kg | 200 nm particles achieved higher and less variable plasma concentrations than 400 nm and 800 nm particles.[4][5] | [4][5] |

| Lymph Node Distribution | Dogs | IM | 5 mg/kg | RPV concentrations in draining lymph nodes were >100-fold higher than in plasma at 1 month.[5][12] | [5][12][13] |

The development of long-acting injectable nanosuspensions of rilpivirine hydrochloride presents a promising strategy for improving HIV therapy adherence. The protocols detailed above provide a framework for the formulation by wet milling, comprehensive physicochemical characterization, and preclinical pharmacokinetic evaluation. Preclinical data strongly support that a 200 nm rilpivirine nanosuspension administered subcutaneously or intramuscularly can achieve sustained therapeutic drug concentrations for several months, justifying its clinical investigation for both HIV treatment and pre-exposure prophylaxis (PrEP).[5][12]

References

- 1. Formulation and pharmacology of long-acting rilpivirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques [mdpi.com]

- 4. Development of a long-acting injectable formulation with nanoparticles of rilpivirine (TMC278) for HIV treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Nanoformulations of Rilpivirine for Topical Pericoital and Systemic Coitus-Independent Administration Efficiently Prevent HIV Transmission | PLOS Pathogens [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and Disposition of Rilpivirine (TMC278) Nanosuspension as a Long-Acting Injectable Antiretroviral Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjpsonline.com [wjpsonline.com]

- 10. Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Pharmacokinetics and disposition of rilpivirine (TMC278) nanosuspension as a long-acting injectable antiretroviral formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of Rilpivirine in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) highly effective against both wild-type and drug-resistant HIV-1 strains[1][2]. To support pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, a sensitive, specific, and reliable analytical method for quantifying rilpivirine in plasma is essential[1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its superior sensitivity and selectivity.

This application note details a validated LC-MS/MS method for the determination of rilpivirine in human plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with key method validation data.

Experimental Protocols

Materials and Reagents

-

Standards: Rilpivirine hydrochloride analytical standard, Rilpivirine-d6 (Internal Standard, IS).

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether.

-

Reagents: Formic acid, acetic acid, ammonium acetate, and ultrapure water.

-

Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.

Instrumentation

-

LC System: An HPLC system capable of delivering accurate and precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Gemini C18 (150 × 4.6 mm, 5 µm) or equivalent reversed-phase C18 column[3].

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of rilpivirine and rilpivirine-d6 (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

-

Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the working solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples. A typical calibration range is 0.5–200 ng/mL[3]. QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following protocol is based on a validated method for high-recovery extraction of rilpivirine from plasma[3].

-

Pipette 50 µL of plasma sample (unknown, CS, or QC) into a clean microcentrifuge tube.

-

Add 25 µL of the IS working solution (e.g., rilpivirine-d6) and vortex briefly.

-

Add 1 mL of an extraction solvent mixture (e.g., methyl-tert-butyl ether and diethyl ether).

-

Vortex mix for 10 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 5 minutes at 10°C.

-

Transfer the supernatant (organic layer) to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for injection into the LC-MS/MS system.

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | Gemini C18 (150 × 4.6 mm, 5 µm)[3] |

| Mobile Phase A | 0.1% Acetic Acid in 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Flow Rate | 0.8 mL/min (example) |

| Gradient | Isocratic or Gradient (optimized for separation) |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 2.2 minutes[3] |

Table 2: Mass Spectrometry Parameters

| Parameter | Rilpivirine | Rilpivirine-d6 (IS) |

|---|---|---|

| Ionization Mode | ESI Positive[3] | ESI Positive[3] |